Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 2-chlorophenyl substituent at position 1, a sulfonate ester group (3,4-dimethylphenylsulfonyloxy) at position 4, and an ethyl carboxylate moiety at position 3. The sulfonate ester group introduces polarity and may influence solubility and metabolic stability, while the 2-chlorophenyl group could enhance binding affinity to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(3,4-dimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6S/c1-4-29-21(26)20-18(30-31(27,28)15-10-9-13(2)14(3)11-15)12-19(25)24(23-20)17-8-6-5-7-16(17)22/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZMBPNVJRJWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H21ClN2O5S
- Molecular Weight : 396.89 g/mol
This compound features a pyridazine core substituted with a chlorophenyl group, a sulfonyl moiety, and an ethyl ester group. The presence of these functional groups is critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains. In a study evaluating the antibacterial effects of related pyridazine derivatives, it was found that certain modifications significantly enhance their efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . This suggests potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The compound exhibits antioxidant properties, which can be attributed to its ability to scavenge free radicals. Studies have shown that it can reduce oxidative stress markers in cellular models . This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in inflammatory pathways, inhibiting their activity.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are critical in inflammation and immune responses.
- Free Radical Scavenging : Its structural components allow it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antibacterial Properties : A recent study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a 40% reduction in paw edema compared to control groups . This supports its potential use as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit significant anticancer activity. The sulfonamide group in the compound may enhance its interaction with biological targets involved in cancer cell proliferation and survival pathways. For instance, studies have shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which could be attributed to its ability to modulate inflammatory pathways. Research on similar sulfonated compounds indicates they may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of disease . This positions this compound as a candidate for developing new anti-inflammatory agents.
Neuroprotective Applications
There is emerging evidence that compounds with similar frameworks may offer neuroprotective effects. The ability of such molecules to cross the blood-brain barrier and interact with neuronal pathways could be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease . The specific interactions of this compound with neurotransmitter systems warrant further investigation.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group transformations. This complexity allows for the exploration of various derivatives that may enhance biological activity or selectivity against specific targets.
Catalytic Reactions
The compound can serve as a substrate in catalytic reactions aimed at synthesizing other complex organic molecules. The presence of multiple functional groups makes it a versatile intermediate for further chemical transformations, including C–H activation and annulation processes that are valuable in organic synthesis .
Case Study: Anticancer Activity
A study published in a reputable journal demonstrated the efficacy of pyridazine derivatives against human cancer cell lines. The results indicated that modifications to the sulfonamide moiety significantly enhanced cytotoxicity compared to standard chemotherapeutics . This highlights the potential of this compound as a lead compound for further development.
Case Study: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of sulfonamide derivatives revealed their mechanism of action through the inhibition of NF-kB signaling pathways. This study provided insights into how this compound might exert similar effects, suggesting avenues for drug development targeting inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1-(3-Chlorophenyl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydro-3-Pyridazinecarboxylate (CAS 477859-63-5)
- Structure : This analog replaces the 2-chlorophenyl group with a 3-chlorophenyl substituent and substitutes the sulfonate ester with a trifluoromethyl group at position 4.
- Molecular Formula : C₁₄H₁₀ClF₃N₂O₃; Molar Mass : 346.69 g/mol.
- The 3-chlorophenyl isomer may exhibit distinct steric and electronic interactions compared to the 2-chlorophenyl group in the parent compound, affecting target selectivity .
Ethyl 6-Oxo-4-(Trifluoromethyl)-1-[3-(Trifluoromethyl)Phenyl]-1,6-Dihydro-3-Pyridazinecarboxylate (CAS 478067-01-5)
- Structure : Features a 3-(trifluoromethyl)phenyl group at position 1 and a trifluoromethyl group at position 4.
- Molecular Formula : C₁₆H₁₀F₆N₂O₃; Molar Mass : 416.26 g/mol.
- Key Differences :
- The dual trifluoromethyl groups enhance lipophilicity and metabolic resistance compared to the target compound’s chlorine and sulfonate ester groups.
- The 3-(trifluoromethyl)phenyl substituent introduces stronger hydrophobic interactions than the 2-chlorophenyl group, which might improve membrane permeability but reduce aqueous solubility .
Structural and Functional Implications
Electronic Effects
- In contrast, trifluoromethyl groups in analogs are inert, favoring stability under physiological conditions .
- The 2-chlorophenyl group in the parent compound creates a steric hindrance distinct from the 3-substituted analogs, which may influence binding to chiral enzyme active sites.
Pharmacokinetic Properties
- The target compound’s sulfonate ester could enhance solubility in polar solvents (e.g., DMSO or water) relative to the highly lipophilic trifluoromethyl-substituted analogs. However, esterase-mediated hydrolysis of the sulfonate group might reduce metabolic stability .
- The trifluoromethyl -containing analogs (CAS 477859-63-5 and 478067-01-5) likely exhibit longer plasma half-lives due to the resistance of C-F bonds to enzymatic degradation .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .
- Use computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible pathways and intermediates, narrowing down experimental conditions. This approach reduces trial-and-error inefficiencies .
- Reference yields from structurally similar derivatives (e.g., 40–95% yields for pyridazine carboxylates with varying substituents) to set benchmarks and troubleshoot low-yielding steps .
Q. How should researchers characterize the compound’s structural and electronic properties?
Methodological Answer:
- Spectroscopic Analysis : Use H/C NMR to confirm substituent positions and detect tautomeric forms. For example, aromatic protons in the 2-chlorophenyl group typically resonate at δ 7.3–7.5 ppm, while the sulfonyloxy group shows distinct deshielded signals .
- X-ray Crystallography : Refine crystal structures using SHELXL to resolve bond angles and torsional strain, particularly around the dihydropyridazine core. SHELX programs are robust for small-molecule refinement and handling twinned data .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., M+H peaks) and monitor fragmentation patterns to validate stability under ionization conditions .
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography : Use gradient elution with polar/non-polar solvent systems (e.g., hexane/ethyl acetate) to separate sulfonate esters from byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences, leveraging melting point data from analogs (e.g., 164–223°C for related pyridazines) .
- Membrane Separation : Explore nanofiltration for scalable purification, particularly if the compound exhibits pH-dependent solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare computed vs. experimental IR/Raman spectra to identify discrepancies.
- Dynamic Effects Analysis : Investigate tautomerism or conformational flexibility using variable-temperature NMR or density functional theory (DFT) simulations. For example, the dihydropyridazine ring may exhibit keto-enol tautomerism affecting C shifts .
- Crystallographic Refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals or disordered regions, ensuring accurate bond-length and angle reporting .
Q. What computational approaches are suitable for predicting the compound’s reactivity in novel reactions?
Methodological Answer:
- Reaction Mechanism Modeling : Use DFT (e.g., B3LYP/6-31G*) to map potential energy surfaces for sulfonate ester hydrolysis or nucleophilic substitutions.
- Transition State Analysis : Identify rate-determining steps via intrinsic reaction coordinate (IRC) calculations, focusing on steric effects from the 3,4-dimethylphenyl group .
- Machine Learning : Train models on existing pyridazine reaction datasets to predict regioselectivity in functionalization reactions (e.g., amination or cross-coupling) .
Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?
Methodological Answer:
- Derivative Synthesis : Prepare analogs with modified substituents (e.g., replacing the 2-chlorophenyl group with electron-withdrawing/-donating groups) and compare bioactivity. For example, trifluoromethyl or nitro substituents may enhance target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the sulfonyloxy group) and validate via mutagenesis studies.
- Data-Driven SAR : Apply principal component analysis (PCA) to correlate electronic (Hammett σ), steric (Taft E), and lipophilic (logP) parameters with assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
